3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (referred to as the target compound) is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A 2-chlorophenyl group at position 2.
- A 5-methyl substituent on the pyrimidine ring.
- A 3,4-dimethoxyphenethylamine side chain at position 5.
This structure combines halogenated aromatic, methoxy, and alkyl substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-15-12-22(25-11-10-16-8-9-20(29-2)21(13-16)30-3)28-23(27-15)18(14-26-28)17-6-4-5-7-19(17)24/h4-9,12-14,25H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCWKTOLIWUCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo-pyrimidine derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.8 g/mol
- IUPAC Name : 3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer cell proliferation.
- Receptor Modulation : The compound may act on various receptors, influencing signaling pathways critical for cellular growth and survival.
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.
Pharmacological Effects
-
Antitumor Activity :
- Studies indicate that pyrazolo-pyrimidine derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The presence of chlorine and methoxy groups enhances this activity significantly .
- A recent study demonstrated that the compound exhibited a synergistic effect when combined with doxorubicin in resistant breast cancer cells, suggesting potential for overcoming drug resistance .
-
Anti-inflammatory Properties :
- The compound has shown promise in reducing inflammation markers in vitro. It appears to modulate cytokine production, which plays a role in inflammatory responses.
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 3
The 2-chlorophenyl group distinguishes the target compound from analogs with para-substituted aryl groups :
- Compound 47 (): Features a 4-fluorophenyl group at position 3. Fluorine’s electronegativity may enhance binding to hydrophobic pockets, while chlorine’s bulkiness in the target compound could alter steric interactions .
- N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (): Contains a 4-chlorophenyl group, which may exhibit different π-stacking behavior compared to the ortho-substituted chlorine in the target compound .
Table 1: Position 3 Substituent Impact
Amine Side Chain Modifications
The 3,4-dimethoxyphenethylamine side chain in the target compound contrasts with other amine substituents:
- Compound 50 (): Features a 6-(piperidin-1-yl)pyridin-2-ylmethyl group.
- Compound : Shares the 3,4-dimethoxyphenethyl side chain but includes additional ethyl and methyl groups, which may increase lipophilicity .
Table 2: Amine Side Chain Properties
Core Structure Variations
- Pyrazolo[4,3-d]pyrimidines (): Differ in ring fusion (pyrazolo[4,3-d] vs. pyrazolo[1,5-a]), altering planarity and binding conformations .
- Triazolo[1,5-a]pyrimidines (): Replacement of a pyrazole ring with triazole may reduce metabolic stability but improve target selectivity .
Table 3: Reported Activities of Key Analogs
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclization reactions. A common approach involves:
- Step 1: Condensation of aminopyrazole derivatives with β-keto esters or acrylates under acidic or basic conditions to form the fused ring system.
- Step 2: Functionalization at the 3-, 5-, and 7-positions via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling (using aryl boronic acids) can introduce aryl groups at the 3-position, as demonstrated in related pyrazolo[1,5-a]pyrimidines .
- Step 3: Installation of the N-[2-(3,4-dimethoxyphenyl)ethyl] side chain via alkylation or reductive amination, requiring careful optimization of solvent (e.g., DMF, THF) and temperature (60–100°C) .
Critical Parameters:
- Catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki coupling).
- Solvent polarity to control reaction kinetics.
- Protecting groups (e.g., Boc) for amine functionalities to prevent side reactions .
Q. How can spectroscopic methods (NMR, HRMS) be used to confirm the structure and purity of this compound?
- 1H/13C NMR:
- The pyrazolo[1,5-a]pyrimidine core shows distinct aromatic proton signals at δ 6.5–8.5 ppm. The 2-chlorophenyl group exhibits splitting patterns consistent with ortho-substitution (e.g., doublet of doublets). The 3,4-dimethoxyphenethyl moiety displays methoxy singlets (~δ 3.8 ppm) and ethylenic protons as triplets (~δ 2.8–3.2 ppm) .
- HRMS:
- Exact mass matching (e.g., [M+H]+ calculated for C₂₄H₂₄ClN₄O₂: 451.1564) ensures molecular formula validation.
- Purity Check:
- HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step of the 3,4-dimethoxyphenethylamine moiety?
- Methodology:
-
Screen solvents (e.g., DMF vs. THF) for solubility and reactivity.
-
Vary temperature (50–120°C) and time (12–48 hours) to balance conversion and decomposition.
-
Use activating agents (e.g., HATU, EDCI) for amide/amine couplings .
- Case Study:
-
In analogous compounds, THF at 80°C with Pd catalysis achieved 70% yield, while DMF increased byproduct formation due to higher polarity .
Table 1: Example Optimization Parameters for Amine Coupling
Solvent Temperature (°C) Catalyst Yield (%) THF 80 Pd(PPh₃)₄ 65–70 DMF 100 None 40–50 Toluene 110 CuI 55–60
Q. What computational approaches are effective in predicting the binding affinity of this compound to kinase targets (e.g., CDK2, EGFR)?
- Docking Studies:
- Use software like AutoDock Vina or Schrödinger to model interactions between the chlorophenyl group and hydrophobic kinase pockets. The trifluoromethyl group (if present in analogs) enhances binding via halogen bonding .
- MD Simulations:
- Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Models:
- Corrogate substituent effects (e.g., methoxy vs. methyl groups) on inhibitory activity using partial least squares (PLS) regression .
Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?
- Troubleshooting Steps:
Assay Conditions: Validate buffer pH (e.g., Tris-HCl vs. HEPES) and ionic strength, which affect enzyme conformation.
Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases) to calibrate activity .
Solubility: Pre-dissolve the compound in DMSO (<1% final concentration) to prevent aggregation.
Data Normalization: Use Z-factor analysis to assess assay robustness and eliminate outlier datasets .
Case Example:
- A related pyrazolo[1,5-a]pyrimidine showed IC₅₀ variability (0.5–5 µM) against CDK2 due to differences in ATP concentration (1 mM vs. 100 µM). Standardizing ATP levels resolved discrepancies .
Q. What strategies are recommended for analyzing metabolic stability in hepatic microsome assays?
- Experimental Design:
- Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- Quench reactions at 0, 15, 30, and 60 minutes with acetonitrile.
- Quantify parent compound depletion via LC-MS/MS.
- Key Findings from Analogs:
- Methoxy groups at the 3,4-positions reduce CYP450-mediated oxidation, enhancing half-life (t₁/₂ > 60 min) compared to non-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
